molecular formula C12H14N4O3S B2856390 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1904310-81-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2856390
CAS No.: 1904310-81-1
M. Wt: 294.33
InChI Key: PAALGLJVQAXVEA-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that falls within the triazine and sulfonamide families. Its unique structure, containing both a triazine ring and a cyclopropanesulfonamide group, makes it a compound of interest in various scientific fields.

Preparation Methods

This compound can be synthesized through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. Typically, the process starts with a substituted benzotriazine derivative, which is then reacted with a sulfonamide group. Industrial production may involve multi-step synthesis, ensuring high yield and purity through optimized reaction conditions such as temperature control, catalysts, and solvent selection.

Chemical Reactions Analysis

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

  • Oxidation

    It can be oxidized using agents like hydrogen peroxide under mild conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction

    Reduction reactions can be achieved using agents like lithium aluminum hydride, converting sulfonamides to amines.

  • Substitution

    The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents such as halides or organometallic compounds. Major products include substituted cyclopropanes and triazine derivatives.

Scientific Research Applications

This compound has a broad spectrum of applications:

  • Chemistry

    Used as a reagent or intermediate in organic synthesis.

  • Biology

    Studied for its potential as an enzyme inhibitor due to the triazine ring.

  • Medicine

    Investigated for its pharmaceutical properties, including potential anti-inflammatory and anti-cancer activities.

  • Industry

    Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Compared to other triazine or sulfonamide compounds, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide is unique due to the presence of both functional groups in a single molecule. Similar compounds include:

  • Benzotriazine derivatives

  • Cyclopropanesulfonamide compounds

  • Triazine-sulfonamide hybrids Its uniqueness lies in its combined properties, which can lead to distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c17-12-10-3-1-2-4-11(10)14-15-16(12)8-7-13-20(18,19)9-5-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAALGLJVQAXVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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